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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor Y08262, focusing on

its cross-reactivity with the p300 bromodomain. Y08262 has been identified as a potent and

selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader

protein implicated in transcriptional regulation and the pathogenesis of diseases such as acute

myeloid leukemia[1]. Given the high degree of structural and functional homology between the

bromodomains of CBP and its paralog, p300, understanding the cross-reactivity of CBP-

targeted inhibitors is crucial for elucidating their mechanism of action and potential therapeutic

applications.

High Homology Between CBP and p300
Bromodomains
The bromodomains of CBP and p300 are highly conserved, sharing approximately 96%

sequence identity. This structural similarity often leads to the development of dual inhibitors that

target both proteins. While Y08262 is reported to have "remarkable selectivity" for the CBP

bromodomain, specific quantitative data on its binding affinity for the p300 bromodomain is not

currently available in the public domain.
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To provide a framework for comparison, the following table summarizes the known inhibitory

concentration (IC50) of Y08262 against the CBP bromodomain. Due to the absence of specific

data for Y08262 against the p300 bromodomain, data for a well-characterized dual CBP/p300

inhibitor, I-CBP112, is included as a reference to illustrate typical cross-reactivity profiles.

Compound Target Bromodomain IC50 (nM)

Y08262 CBP 73.1[1]

p300 Data not available

I-CBP112 (Reference) CBP 170

p300 625

Experimental Protocols
The determination of inhibitor potency against bromodomains is commonly performed using in

vitro biochemical assays. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous

Assay) is a widely used method for this purpose.

AlphaLISA® Assay for Bromodomain Inhibitor IC50
Determination
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., Y08262) against a target bromodomain (e.g., p300).

Principle: This assay is based on the competition between the test compound and a

biotinylated histone peptide ligand for binding to a GST-tagged bromodomain. The interaction

between the GST-tagged bromodomain and the biotinylated peptide brings streptavidin-coated

donor beads and anti-GST antibody-conjugated acceptor beads into close proximity. Upon

excitation at 680 nm, the donor beads release singlet oxygen, which triggers a

chemiluminescent signal from the nearby acceptor beads at 615 nm. A potent inhibitor will

disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaLISA® signal.

Materials:

Recombinant GST-tagged p300 bromodomain
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Biotinylated histone H4 peptide (acetylated)

AlphaLISA® Glutathione Acceptor beads

AlphaScreen® Streptavidin Donor beads

Test compound (Y08262)

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

384-well microplates

Procedure:

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

Reaction Setup: In a 384-well plate, add the following in order:

Test compound at various concentrations.

GST-tagged p300 bromodomain at a fixed concentration.

Biotinylated histone peptide at a fixed concentration.

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes)

to allow for binding equilibrium to be reached.

Addition of Acceptor Beads: Add AlphaLISA® Glutathione Acceptor beads to each well and

incubate in the dark at room temperature (e.g., 60 minutes).

Addition of Donor Beads: Add AlphaScreen® Streptavidin Donor beads to each well and

incubate in the dark at room temperature (e.g., 30 minutes).

Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.

Data Analysis: Plot the AlphaLISA® signal against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of an

inhibitor against multiple bromodomains using an AlphaScreen-based assay.
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Caption: Workflow for Bromodomain Inhibitor Cross-Reactivity Screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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